
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a benzyloxy group
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, including halogenation, protection, and substitution reactions
Chemical Reactions Analysis
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group and the bromine atoms.
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its halogen atoms and benzyloxy group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-4,6-dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
1-(3-(Benzyloxy)-4,6-dibromo-2-chlorophenyl)-2,2,2-trifluoroethanone: The presence of a chlorine atom instead of fluorine can lead to different chemical properties and applications.
The unique combination of bromine, fluorine, and a benzyloxy group in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H8Br2F4O2 |
|---|---|
Molecular Weight |
456.02 g/mol |
IUPAC Name |
1-(4,6-dibromo-2-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H8Br2F4O2/c16-9-6-10(17)13(23-7-8-4-2-1-3-5-8)12(18)11(9)14(22)15(19,20)21/h1-6H,7H2 |
InChI Key |
ZPXOXYAWHOUWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C(=O)C(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


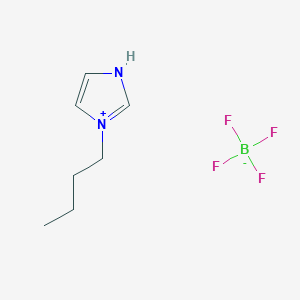
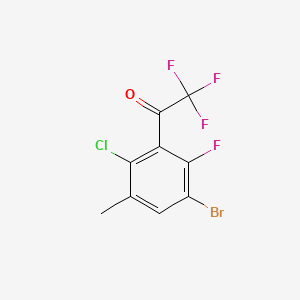
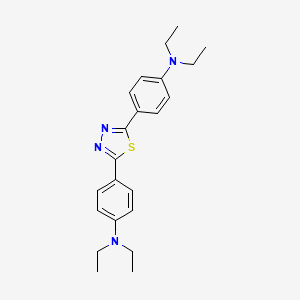


![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
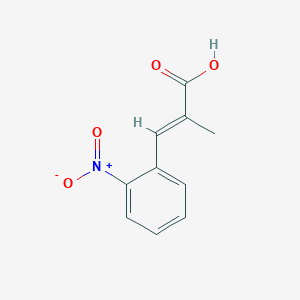
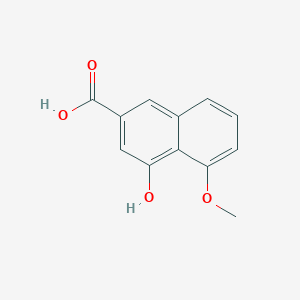
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
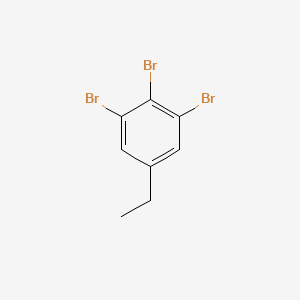
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

